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Compound of Interest

Compound Name: Ethyl 2-isopropylbenzoate

CAS No.: 105337-82-4

Cat. No.: B6307600

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-isopropylbenzoate

Introduction
Ethyl 2-isopropylbenzoate (C₁₂H₁₆O₂, Molar Mass: 192.25 g/mol ) is an aromatic ester with

significant potential in organic synthesis, fragrance formulation, and as an intermediate in the

development of pharmaceutical compounds. Its specific substitution pattern—an ethyl ester

and an isopropyl group in the ortho position—creates a unique chemical environment that

influences its reactivity, physical properties, and, consequently, its spectroscopic signature.

Accurate structural elucidation and purity assessment are paramount in scientific research and

industrial applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this

purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for

ethyl 2-isopropylbenzoate.

A Note on Data Presentation: As of the latest database surveys, comprehensive,

experimentally verified spectra for ethyl 2-isopropylbenzoate are not widely available in public

repositories. Therefore, this guide will leverage established principles of spectroscopic

interpretation and data from structurally analogous compounds to present a detailed, predicted
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analysis. This approach serves as a robust framework for researchers to interpret

experimentally acquired data for this molecule or similar ortho-substituted benzoate esters.

Molecular Structure and Analytical Workflow
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic

data. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Numbering scheme for ethyl 2-isopropylbenzoate.

The logical workflow for the complete spectroscopic characterization of a novel or synthesized

compound like ethyl 2-isopropylbenzoate is outlined below.

Caption: A standard workflow for chemical structure elucidation.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen atom framework in a molecule, including their chemical environment,

proximity to other protons, and relative numbers.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of purified ethyl 2-isopropylbenzoate
in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key

parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-

noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2

seconds.

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation
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The ¹H NMR spectrum is predicted to show five distinct sets of signals corresponding to the

ethyl, isopropyl, and aromatic protons. The ortho-substitution pattern will result in a complex,

overlapping pattern for the aromatic protons.
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Signal
Label (Fig.
1)

Predicted δ
(ppm)

Multiplicity Integration Assignment
Rationale
for
Prediction

H11 ~1.35 Triplet (t) 3H -O-CH₂-CH₃

Aliphatic

methyl

protons

coupled to

the adjacent

two

methylene

(H10)

protons.

Similar to

ethyl

benzoate

(~1.4 ppm)

[1].

H13, H14 ~1.25 Doublet (d) 6H -CH(CH₃)₂

The two

equivalent

methyl

groups of the

isopropyl

moiety are

coupled to

the single

methine

proton (H12).

H12 ~3.20 Septet (sept) 1H -CH(CH₃)₂ The methine

proton is

coupled to

the six

equivalent

protons of the

two methyl

groups. The

ortho position
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to the

carbonyl

group causes

a downfield

shift.

H10 ~4.30 Quartet (q) 2H -O-CH₂-CH₃

Methylene

protons are

deshielded by

the adjacent

oxygen atom

and coupled

to the three

methyl (H11)

protons.

Similar to

ethyl 2-

methylbenzo

ate (~4.36

ppm)[1].

H3, H4, H5,

H6
~7.20 - 7.80 Multiplet (m) 4H Ar-H

Aromatic

protons form

a complex

second-order

(ABCD)

system due

to the ortho-

substitution.

H6 is

expected to

be the most

downfield due

to proximity

to the

deshielding

carbonyl

group.
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¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. In proton-

decoupled spectra, each unique carbon atom typically gives a single sharp peak.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a spectrometer operating at a

corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A larger number of

scans is required (e.g., 1024 or more).

Data Processing: Process the FID similarly to the ¹H spectrum to obtain the final spectrum.

Predicted ¹³C NMR Data and Interpretation
A total of 10 distinct signals are expected, as C13 and C14 of the isopropyl group are

equivalent by symmetry.
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Signal Label (Fig.
1)

Predicted δ (ppm) Assignment
Rationale for
Prediction

C11 ~14.2 -O-CH₂-CH₃

Standard chemical

shift for an ethyl ester

methyl carbon[2].

C13, C14 ~24.0 -CH(CH₃)₂

Typical shift for

isopropyl methyl

carbons.

C12 ~30.5 -CH(CH₃)₂
Aliphatic methine

carbon.

C10 ~61.0 -O-CH₂-CH₃

Methylene carbon

attached to the ester

oxygen, shifted

downfield[2].

C3, C4, C5, C6 ~125 - 132 Aromatic CH

Aromatic carbons

typically resonate in

this region. Specific

assignments are

complex without 2D

NMR data.

C1 ~130.5 Aromatic C-CO

Quaternary carbon

attached to the ester

group.

C2 ~145.0 Aromatic C-CH(CH₃)₂

Quaternary carbon

attached to the

isopropyl group,

shifted significantly

downfield.

C7 ~167.0 C=O

The carbonyl carbon

of the ester group is

highly deshielded and

appears furthest

downfield[2].
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR
Sample Preparation: As ethyl 2-isopropylbenzoate is expected to be a liquid, a neat

spectrum can be obtained by placing a single drop of the pure substance between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, which requires only a small drop of the sample

placed directly on the crystal.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Predicted IR Data and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the ester and the

substituted aromatic ring.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale for
Prediction

~3070 C-H Stretch (sp²) Aromatic C-H

Characteristic

absorption for C-H

bonds on a benzene

ring.

~2970, 2875 C-H Stretch (sp³) Aliphatic C-H

Asymmetric and

symmetric stretching

of methyl and

methylene groups in

the ethyl and isopropyl

moieties.

~1720 C=O Stretch Ester Carbonyl

This will be a very

strong, sharp

absorption,

characteristic of an

aromatic ester

carbonyl.

~1600, 1480 C=C Bending Aromatic Ring
Skeletal vibrations of

the benzene ring.

~1250 C-O Stretch Ester (Aryl-C-O)

Strong absorption

from the stretching of

the C-O bond

between the aromatic

ring and the carbonyl.

~1100 C-O Stretch Ester (O-Alkyl)

Strong absorption

from the stretching of

the C-O bond

between the ester

oxygen and the ethyl

group.
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~750 C-H Bend
Ortho-disubstituted

Aromatic

Out-of-plane bending

for the adjacent

hydrogens on the 1,2-

disubstituted ring.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, offers valuable clues about its structure.

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Inject a dilute solution of the sample (in a volatile solvent like methanol

or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS)

or direct infusion probe.

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the

ion source. This causes ionization and fragmentation of the molecule.

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Predicted Mass Spectrum Data and Interpretation
The mass spectrum will provide the molecular weight and key structural fragments.
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Predicted m/z Ion Fragment Lost
Rationale for
Prediction

192 [M]⁺• (None)

Molecular Ion Peak.

Corresponds to the

molecular weight of

ethyl 2-

isopropylbenzoate

(C₁₂H₁₆O₂).

177 [M - CH₃]⁺ •CH₃

Loss of a methyl

radical from the

isopropyl group.

149 [M - C₃H₇]⁺ •CH(CH₃)₂

Loss of the isopropyl

group, a common

fragmentation for

isopropyl-substituted

aromatics.

147 [M - OCH₂CH₃]⁺ •OCH₂CH₃

Alpha-cleavage

resulting in the loss of

the ethoxy radical,

forming a stable

acylium ion. This is

expected to be a

major peak.

121 [C₇H₅O₂]⁺ C₄H₇ from acylium ion

Loss of propene from

the acylium ion via

rearrangement.

119 [C₈H₇O]⁺ CO from acylium ion
Decarbonylation of the

acylium ion.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the identification and characterization of ethyl 2-isopropylbenzoate. The predicted ¹H and
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¹³C NMR spectra define the unique carbon and hydrogen environments, the IR spectrum

confirms the presence of key ester and aromatic functional groups, and the mass spectrum

establishes the molecular weight and likely fragmentation patterns. This combination of

techniques provides a self-validating system for confirming the molecular structure, serving as

an essential resource for researchers in drug development, organic synthesis, and materials

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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